

Application Note: Quantification of Cholesteryl Linoleate using LC-MS/MS

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Compound of Interest

Compound Name: Cholesteryl Linoleate-d11

Cat. No.: B10854078

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Introduction

Cholesteryl esters, the storage form of cholesterol, play a crucial role in lipid metabolism and are implicated in various physiological and pathological processes.^{[1][2]} Cholesteryl linoleate, an ester of cholesterol and linoleic acid, is a significant component of this lipid class.^[3] Accurate quantification of cholesteryl linoleate in biological matrices is essential for understanding its role in disease and for the development of novel therapeutics. This application note presents a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of cholesteryl linoleate in biological samples.

The hydrophobicity, chemical inertness, and poor ionization of neutral lipids like cholesteryl esters have historically posed challenges for their analysis.^[1] However, recent advancements in LC-MS/MS technology, including improved chromatographic separation and sensitive mass spectrometric detection, have enabled reliable quantification.^{[1][4][5]} This method utilizes a reverse-phase liquid chromatography system coupled with a tandem mass spectrometer operating in positive ionization mode.

Experimental Protocols

Sample Preparation (Lipid Extraction)

A standard organic extraction protocol is employed to isolate lipids from biological samples such as plasma, serum, cells, or tissues.^{[4][5]}

Materials:

- Chloroform
- Methanol
- Water (HPLC Grade)
- Internal Standard (IS): Cholesteryl heptadecanoate (C17:0) or D6-cholesteryl-octadecanoate.[\[5\]](#)[\[6\]](#)

Protocol:

- To a 1.5 mL microcentrifuge tube, add the biological sample (e.g., 50 µL of plasma or cell pellet).
- Add 200 µL of methanol containing the internal standard.
- Add 400 µL of chloroform.
- Vortex the mixture vigorously for 1 minute.
- Add 100 µL of water and vortex again for 30 seconds.
- Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the phases.
- Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new tube.
- Dry the extracted lipids under a gentle stream of nitrogen.
- Reconstitute the dried lipid extract in an appropriate volume of the initial mobile phase (e.g., 100 µL of 80% Mobile Phase B).

Liquid Chromatography (LC)

Reverse-phase liquid chromatography is used to separate cholesteryl linoleate from other lipid species.[\[4\]](#)[\[5\]](#)

LC Conditions:

| Parameter | Value |
|--------------------|--|
| Column | C18 reverse-phase column (e.g., Gemini 5U C18, 5 µm, 50 x 4.6 mm)[4][5] |
| Mobile Phase A | 0.1% Formic acid in Water[6] |
| Mobile Phase B | 0.1% Formic acid in Methanol[6] |
| Flow Rate | 0.6 mL/min[6] |
| Column Temperature | 65°C[6] |
| Injection Volume | 5 µL |
| Gradient | 80-100% B in 1 minute; hold 100% B for 2.5 minutes; re-equilibrate at 80% B for 0.5 minutes. [6] |

Mass Spectrometry (MS)

A tandem mass spectrometer is used for the detection and quantification of cholesteryl linoleate.

MS Conditions:

| Parameter | Value |
|-----------------------|--|
| Ionization Mode | Positive Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)[6][7] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | m/z 649.6 (for [M+H] ⁺) or m/z 369.3 (for the common cholesterol fragment ion)[6][7] |
| Product Ion (Q3) | m/z 369.3 (cholesterol fragment)[6][7] |
| Collision Energy | Optimized for the specific instrument, typically around 25 eV.[8] |
| Internal Standard MRM | For Cholesteryl heptadecanoate: Q1: m/z 656.6, Q3: m/z 369.3[5] |

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the LC-MS/MS method for cholesteryl linoleate.

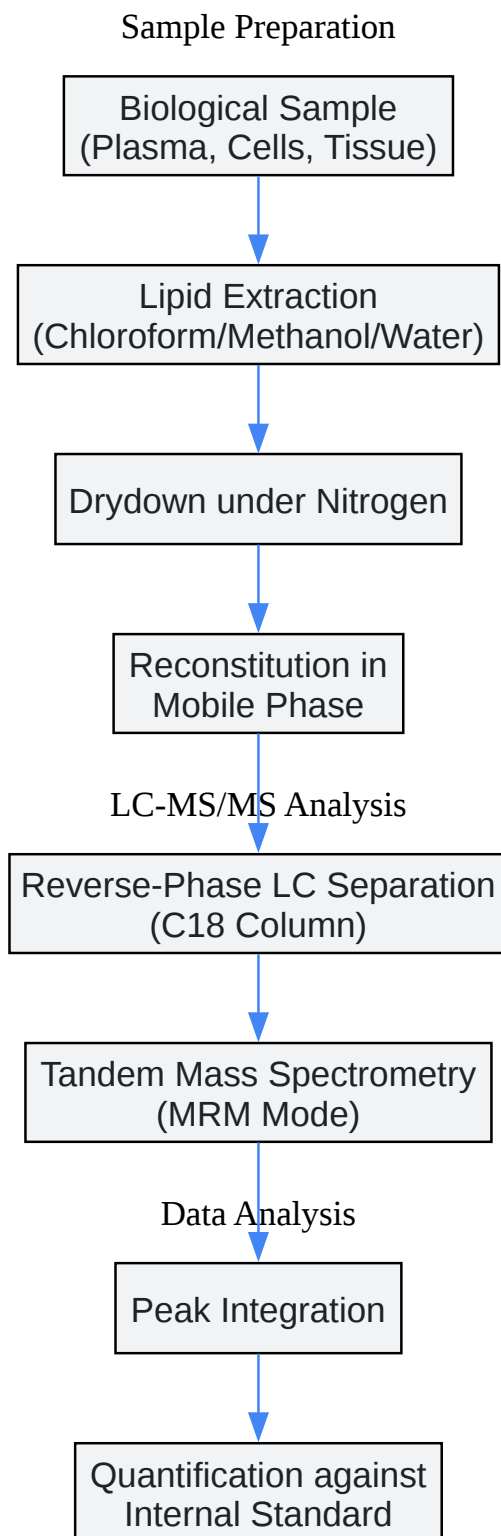
| Parameter | Typical Value |
|--------------------------------------|---------------|
| Linearity (r ²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 - 10 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (%Bias) | 85 - 115% |

Note: These values are representative and may vary depending on the specific instrumentation and matrix used.

Visualizations

Experimental Workflow

The overall experimental workflow for the quantification of cholesteryl linoleate is depicted in the following diagram.

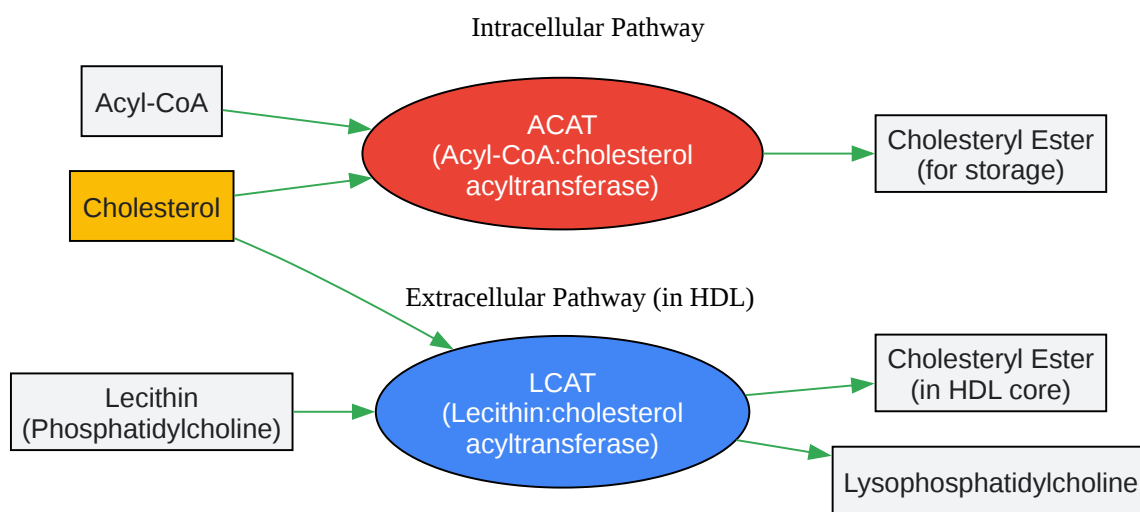


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Caption: Experimental workflow for cholesteryl linoleate quantification.

Cholesterol Esterification Pathway

Cholesteryl esters are synthesized from cholesterol through the action of two key enzymes: ACAT and LCAT. This signaling pathway is crucial for cholesterol homeostasis.[4]



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Caption: Cholesterol esterification signaling pathway.

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